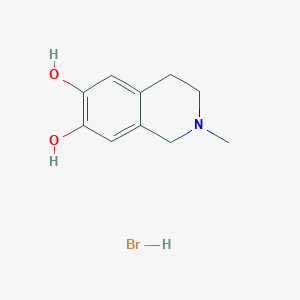

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

描述

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a chemical compound with the molecular formula C10H14BrNO2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and potential therapeutic applications . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its tetrahydro form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction typically regenerates the tetrahydroisoquinoline structure .

科学研究应用

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide has several scientific research applications:

作用机制

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide involves its interaction with various molecular targets and pathways. It has been shown to stimulate dopamine release, which can result in the competitive inhibition of dopamine receptor binding . This interaction is significant in the context of neurodegenerative diseases, where dopamine regulation plays a crucial role .

相似化合物的比较

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

N-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits unique neurorestorative actions.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Noted for its potent neurotoxic actions.

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

生物活性

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (CAS Number: 57553-18-1) is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article reviews the biological effects of this compound, focusing on its neuroprotective properties and potential implications in neurodegenerative diseases.

- Molecular Formula : C10H14BrNO2

- Molecular Weight : 276.13 g/mol

- IUPAC Name : this compound

- SMILES : Br.CN1CCC2=C(C=C(O)C(O)=C2)C1CC1=CC(O)=C(O)C=C1

Biological Activity Overview

The biological activities of this compound have been primarily studied in relation to neuroprotection and potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by modulating dopaminergic signaling pathways. A study demonstrated that chronic administration of 2-MTIQ in C57BL/6J mice led to a significant reduction in tyrosine hydroxylase-immunoreactive cells in the substantia nigra—a critical area affected in Parkinson's disease. The findings suggest that 2-MTIQ could be an endogenous factor influencing parkinsonism .

The mechanisms through which this compound exerts its effects include:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties that may protect neurons from oxidative stress.

- Modulation of Neurotransmitters : It influences neurotransmitter levels and receptor activity, particularly dopamine receptors.

Case Studies

Several case studies have focused on the neuroprotective qualities of THIQ derivatives:

- Study on Neurotoxicity :

- Parkinson's Disease Model :

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of various THIQ derivatives compared to this compound:

| Compound Name | Neuroprotective Activity | Antioxidant Activity | Dopaminergic Modulation |

|---|---|---|---|

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Moderate | High | Yes |

| Other THIQ Derivative A | Low | Moderate | No |

| Other THIQ Derivative B | High | High | Yes |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide with high purity and yield?

Methodological Answer: Synthesis typically involves bromination and condensation reactions. For example, brominated intermediates can be generated using acetic acid or ethanol as solvents under controlled heating (60–85°C). Post-reaction purification steps, such as recrystallization from ethanol, improve purity . Key parameters include reagent stoichiometry (1.0 mmol ratios), reaction duration (4–6 hours), and temperature control to minimize side products. Elemental analysis (C, H, N) and spectroscopic validation (IR, -NMR) are critical for confirming structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic vs. aliphatic regions.

- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl, amine) via characteristic absorption bands (e.g., 3200–3500 cm for O–H/N–H stretches) .

- Elemental Analysis : Validates empirical formulas by comparing experimental vs. calculated C/H/N percentages (deviation <0.3% acceptable) .

- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this hydrobromide salt in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particulates.

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, to prevent decomposition .

- Emergency Measures : For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the bromination pattern of this compound influence its pharmacological activity compared to non-brominated analogs?

Methodological Answer: Bromination enhances electrophilic reactivity and binding affinity to biological targets (e.g., enzymes, receptors). Comparative studies should:

- Design Analogs : Synthesize non-brominated derivatives (e.g., 6,7-dimethoxy variants) as controls .

- Assay Selection : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell viability tests (MTT assay) to quantify activity differences.

- Structural Analysis : Perform X-ray crystallography or molecular docking to map bromine’s role in target interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize Assays : Use identical cell lines (e.g., HEK293 or HeLa), passage numbers, and incubation conditions (e.g., 37°C, 5% CO).

- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify EC discrepancies.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to account for variability in protocols .

Q. What strategies are effective for achieving diastereoselective synthesis of this compound’s derivatives?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) to control stereochemistry at the 1- and 4-positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific transition states, enhancing diastereomeric excess (de >80%) .

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers for pharmacological profiling .

Q. How can analytical methods be optimized for detecting trace impurities in this compound during QC workflows?

Methodological Answer:

- LC-MS/MS : Utilize high-resolution mass spectrometry with electrospray ionization (ESI) to identify impurities at ppm levels.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A), and acidic/basic conditions to simulate degradation pathways .

- Validation Parameters : Establish limits of detection (LOD <0.1%) and quantification (LOQ <0.5%) per ICH guidelines .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .

- pH Profiling : Prepare buffered solutions (pH 1–10) and analyze stability over 24–72 hours. Hydrobromide salts typically degrade faster in alkaline conditions .

Q. How can in vitro efficacy data be translated to in vivo models for neurodegenerative disease research?

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS bioavailability.

- Animal Models : Administer the compound (1–10 mg/kg, i.p. or p.o.) in transgenic mice (e.g., APP/PS1 for Alzheimer’s) and measure biomarkers (e.g., Aβ plaques) .

- Pharmacokinetics : Conduct LC-MS/MS plasma/tissue analysis to determine half-life and metabolite profiles .

Q. What computational methods are suitable for predicting this compound’s interactions with novel biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.

- QSAR Modeling : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to activity data .

属性

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOSEYVQKFBXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639056 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57553-18-1 | |

| Record name | NSC280724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。